molecular formula C19H22ClN3O4 B13709598 6-Chloro-4-((2-methoxy-3-(3-methoxytetrahydrofuran-3-yl)phenyl)amino)-N-methylnicotinamide

6-Chloro-4-((2-methoxy-3-(3-methoxytetrahydrofuran-3-yl)phenyl)amino)-N-methylnicotinamide

Katalognummer: B13709598
Molekulargewicht: 391.8 g/mol
InChI-Schlüssel: DYLLHUDWCIOIQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-4-((2-methoxy-3-(3-methoxytetrahydrofuran-3-yl)phenyl)amino)-N-methylnicotinamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a nicotinamide core substituted with a chloro group and a methoxy-tetrahydrofuran moiety, making it a unique molecule for research and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-((2-methoxy-3-(3-methoxytetrahydrofuran-3-yl)phenyl)amino)-N-methylnicotinamide typically involves multiple steps. One common method includes the reaction of 4,6-dichloro-N-methylpyridazine-3-carboxamide with 2-methoxy-3-(5-methyl-4H-1,2,4-triazol-3-yl)aniline in the presence of lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF) at room temperature . The reaction is quenched with hydrochloric acid and the product is purified using chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-4-((2-methoxy-3-(3-methoxytetrahydrofuran-3-yl)phenyl)amino)-N-methylnicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The methoxy groups and the tetrahydrofuran ring can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group can yield various substituted nicotinamides, while oxidation of the methoxy groups can produce corresponding aldehydes or acids.

Wissenschaftliche Forschungsanwendungen

    Medicinal Chemistry: As a potential drug candidate for targeting specific proteins or pathways.

    Materials Science: As a building block for creating novel materials with unique properties.

    Biological Research: For studying the interactions of complex organic molecules with biological systems.

Wirkmechanismus

The exact mechanism of action for 6-Chloro-4-((2-methoxy-3-(3-methoxytetrahydrofuran-3-yl)phenyl)amino)-N-methylnicotinamide is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The chloro and methoxy groups, along with the tetrahydrofuran ring, may play crucial roles in binding to these targets and modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Chloro-4-((2-methoxy-3-(3-methoxytetrahydrofuran-3-yl)phenyl)amino)-N-methylnicotinamide is unique due to its combination of a nicotinamide core with a chloro group and a methoxy-tetrahydrofuran moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C19H22ClN3O4

Molekulargewicht

391.8 g/mol

IUPAC-Name

6-chloro-4-[2-methoxy-3-(3-methoxyoxolan-3-yl)anilino]-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C19H22ClN3O4/c1-21-18(24)12-10-22-16(20)9-15(12)23-14-6-4-5-13(17(14)25-2)19(26-3)7-8-27-11-19/h4-6,9-10H,7-8,11H2,1-3H3,(H,21,24)(H,22,23)

InChI-Schlüssel

DYLLHUDWCIOIQS-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=CN=C(C=C1NC2=CC=CC(=C2OC)C3(CCOC3)OC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.